6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its intricate structure and offers great burstiness with its potential for varied applications in various fields of study.
Mechanism of Action
Target of Action
Similar compounds, such as benzyl-substituted thiobenzoazoles, have been shown to exhibit antifungal activity against a group of phytopathogenic fungi .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often disrupting essential biological processes .
Biochemical Pathways
Related compounds have been found to inhibit quorum sensing in gram-negative bacteria, affecting biofilm formation and virulence production .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied, and these properties can significantly impact a compound’s bioavailability .
Result of Action
Related compounds have shown promising antifungal activities, suggesting that this compound may also have similar effects .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole typically involves the reaction of 6-ethoxybenzo[d]thiazole with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-2-mercaptobenzothiazole: A related compound with similar structural features but different functional groups.
6-Amino-2-mercaptobenzothiazole: Another similar compound with an amino group instead of the nitro group.
Uniqueness
6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole is unique due to its combination of an ethoxy group, a nitrobenzyl group, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6-ethoxy-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-2-21-13-7-8-14-15(9-13)23-16(17-14)22-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXSOPQPDRXFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.